
Aeruginopeptin 917S-C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aeruginopeptin 917S-C is a cyclodepsipeptide.
常见问题
Basic Research Questions
Q. What established methods are used to synthesize Aeruginopeptin 917S-C, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or heterologous expression systems, followed by purification via HPLC. To ensure reproducibility, document reagent sources (e.g., specific protecting groups, resin types), solvent purity, and reaction conditions (temperature, pH, incubation time). Include step-by-step protocols in supplementary materials and validate purity using LC-MS and NMR . For novel compounds, provide full spectral data and elemental analysis .
Q. How is the structural elucidation of this compound validated in peer-reviewed studies?
- Methodological Answer : Use orthogonal techniques:
- NMR : Assign proton, carbon, and 2D spectra (COSY, NOESY) to confirm backbone connectivity and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation; tandem MS for fragmentation patterns.
- X-ray crystallography (if feasible): Resolve absolute configuration .
Cross-reference data with existing literature to identify inconsistencies .
Q. What in vitro assays are recommended to assess the bioactivity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-negative/-positive bacteria, with controls for solvent effects.
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC50 values.
- Cytotoxicity : MTT/XTT assays on mammalian cell lines to evaluate selectivity.
Report statistical significance (p-values, confidence intervals) and replicate experiments ≥3 times .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify downstream targets.
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with putative targets.
- Genetic knockdowns : Use CRISPR/Cas9 to validate target relevance in microbial models .
- Meta-analysis : Systematically compare studies for variability in assay conditions (e.g., pH, temperature) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Rational design : Modify residues critical to bioactivity (e.g., hydrophobic cores, charged side chains) using site-directed mutagenesis or chemical derivatization.
- High-throughput screening (HTS) : Test analogs in 96/384-well plates against diverse microbial panels.
- Molecular dynamics (MD) simulations : Predict conformational stability and target interactions before synthesis .
Prioritize analogs with >10-fold improved activity or reduced cytotoxicity .
Q. How should researchers address gaps in the ecological role of this compound in its native Pseudomonas spp. environment?
- Methodological Answer :
- Gene cluster analysis : Use genome mining tools (e.g., antiSMASH) to identify biosynthetic gene clusters (BGCs) and regulatory elements.
- Quorum sensing assays : Measure peptide production under stress conditions (nutrient limitation, biofilm formation).
- Ecological niche modeling : Correlate peptide abundance with microbial community data (16S rRNA sequencing) .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible bioassays?
- Methodological Answer :
- Standardized fermentation : Control aeration, agitation, and media composition (e.g., carbon/nitrogen ratios).
- Quality control (QC) metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC, endotoxin levels <0.1 EU/mg).
- Lyophilization stability studies : Assess peptide integrity over time (accelerated aging at 40°C/75% RH) .
Q. Data Analysis & Reporting
Q. How to statistically validate the significance of this compound’s synergistic effects with antibiotics?
- Methodological Answer :
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices; interpret synergy as FIC ≤0.5.
- Bliss independence model : Quantify additive vs. synergistic interactions using dose-response matrices.
- Bootstrap resampling : Estimate confidence intervals for synergy scores .
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s therapeutic potential?
- Methodological Answer :
- PICO : Define Population (target pathogens), Intervention (peptide dosage), Comparison (standard antibiotics), Outcome (reduced MIC).
- FINER : Ensure hypotheses are Feasible (in vitro/in vivo models), Interesting (novel mechanisms), Novel (unexplored SAR), Ethical (animal welfare compliance), Relevant (antimicrobial resistance crisis) .
属性
分子式 |
C51H74N8O14 |
---|---|
分子量 |
1023.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C51H74N8O14/c1-9-28(6)42-51(72)73-29(7)43(57-44(65)34(18-20-40(52)63)53-47(68)39(62)25-31-12-16-33(61)17-13-31)48(69)55-36(22-26(2)3)45(66)54-35-19-21-41(64)59(49(35)70)38(23-27(4)5)50(71)58(8)37(46(67)56-42)24-30-10-14-32(60)15-11-30/h10-17,26-29,34-39,41-43,60-62,64H,9,18-25H2,1-8H3,(H2,52,63)(H,53,68)(H,54,66)(H,55,69)(H,56,67)(H,57,65)/t28-,29+,34-,35-,36-,37-,38-,39+,41+,42-,43-/m0/s1 |
InChI 键 |
ZRKGXBXTXWRIOY-UZWCTBGLSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C |
规范 SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。